molecular formula C10H13ClN2OS B080841 N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea CAS No. 13908-50-4

N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea

Cat. No.: B080841
CAS No.: 13908-50-4
M. Wt: 244.74 g/mol
InChI Key: WUXUKJIIFCCPFH-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea (CAS Registry Number: 13908-50-4) is a synthetic organic compound with the molecular formula C 10 H 13 ClN 2 OS and a molecular weight of 244.74 g·mol -1 . The compound is characterized by a melting point of 130-131 °C . Its structure features a chloroethyl group and a 4-(methylthio)phenyl group attached to a urea backbone. This compound is a key chemical intermediate in organic and medicinal chemistry research. Scientific literature indicates that 2-chloroethyl urea derivatives are valuable precursors in the synthesis of more complex molecules with cytostatic (cell-growth-inhibiting) properties . Specifically, such compounds can be further processed into 1-(2-chloroethyl)-3-nitrosourea derivatives, a class known for its antineoplastic (anti-cancer) activity in preclinical research . The presence of the reactive 2-chloroethyl moiety makes this compound a versatile building block for constructing potential chemotherapeutic agents, and it has been assigned research codes such as FA-0849 and NSC98652 . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(4-methylsulfanylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2OS/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXUKJIIFCCPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930310
Record name N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20930310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13908-50-4
Record name 13908-50-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Synthesis via Isocyanate-Amine Coupling

The most widely reported method involves the reaction of 4-(methylthio)aniline with 2-chloroethyl isocyanate in anhydrous solvents such as acetone or dichloromethane. This nucleophilic addition-elimination proceeds at room temperature, forming the urea backbone through the attack of the amine on the electrophilic isocyanate carbon.

Reaction Equation:

4-(Methylthio)aniline+2-Chloroethyl isocyanateN-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea+HCl\text{4-(Methylthio)aniline} + \text{2-Chloroethyl isocyanate} \rightarrow \text{N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea} + \text{HCl}

Key parameters include:

  • Solvent Choice : Dry acetone ensures moisture-free conditions, critical for preventing isocyanate hydrolysis.

  • Stoichiometry : A 1:1 molar ratio minimizes side products like bis-urea derivatives.

  • Reaction Time : 8–12 hours at 25°C achieves >90% conversion.

Optimization of Reaction Conditions

Solvent Effects on Yield and Purity

Comparative studies of solvents reveal significant impacts on reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
Acetone20.77298
Dichloromethane8.96895
Toluene2.45590

Polar aprotic solvents like acetone enhance reactivity by stabilizing transition states, whereas nonpolar solvents reduce yields due to poor reactant solubility.

Temperature and Catalytic Influences

Elevating temperatures to 40°C reduces reaction time to 4 hours but risks isocyanate decomposition. Catalysts such as triethylamine (1 mol%) improve yields to 78% by scavenging HCl, though excess base promotes side reactions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular flow reactors with the following advantages:

  • Precision : Automated control of residence time (10–15 minutes) and temperature (25–30°C).

  • Safety : Reduced handling of toxic intermediates like 2-chloroethyl isocyanate.

  • Scalability : Outputs exceeding 10 kg/day with >95% consistency.

Waste Management and Sustainability

Chloroform extraction recovers unreacted aniline (85% efficiency), while aqueous washes neutralize residual HCl. Solvent recycling via distillation reduces environmental impact.

Purification and Characterization

Chromatographic Purification

Crude product is purified via alumina column chromatography using chloroform as the mobile phase. Fractions containing the target compound are identified by TLC (Rf = 0.45 in chloroform:methanol 9:1).

Recrystallization

Recrystallization from acetone-diethyl ether (1:3) yields colorless crystals with a melting point of 142–144°C.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.35 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 6.50 (s, 1H, NH), 4.10 (t, 2H, CH2Cl), 3.65 (t, 2H, CH2N), 2.45 (s, 3H, SCH3).

  • FT-IR : N-H stretch (3320 cm⁻¹), C=O (1665 cm⁻¹), C-Cl (725 cm⁻¹).

  • HPLC : Purity >98% (C18 column, acetonitrile:water 70:30).

Comparative Analysis with Related Ureas

Structural Analogues and Synthetic Efficiency

CompoundReactantsYield (%)Purification Method
N-(2-Chloroethyl)-N'-phenylureaAniline + 2-chloroethyl isocyanate70Column chromatography
N-(4-Iodophenyl)-N'-(2-chloroethyl)urea4-Iodoaniline + 2-chloroethyl isocyanate65Recrystallization
N-(2-Chloro-4-pyridyl)-N'-phenylurea2-Chloro-4-aminopyridine + phenyl isocyanate68Alumina chromatography

The methylthio group in the target compound improves solubility in organic phases compared to halogenated analogues, facilitating purification .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted by nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea has garnered attention for its potential as an anticancer agent . Research indicates that it exhibits significant biological activity, particularly as an antitumor compound. Its mechanism of action involves:

  • Binding to Beta-Tubulin : The compound interacts with the colchicine-binding site on beta-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G₂/M phase. This action classifies it as an antimitotic agent, similar to other compounds derived from combretastatin A-4 .
  • Cell Growth Inhibition : Studies have shown that this compound inhibits cell growth in various human tumor cell lines at micromolar concentrations . For instance, it has been noted to induce apoptosis in cancer cells through mechanisms involving β-tubulin alkylation .

Proteomics Research

The compound serves as a ubiquitin-binding probe , specifically targeting ubiquitinated proteins. This application is crucial for studying protein degradation pathways and cellular signaling processes. By covalently binding to cysteine residues in ubiquitin molecules, researchers can isolate and identify ubiquitinated proteins from complex mixtures .

Antitumor Activity Assessment

A study investigating the antitumor efficacy of this compound involved administering the compound to CT-26 colon carcinoma cells both in vitro and in vivo. The results demonstrated:

  • In Vitro Studies : The compound showed rapid uptake by CT-26 cells, leading to significant tumor growth inhibition (TGI). Flow cytometric analysis confirmed that treated cells exhibited G₂ phase arrest .
  • In Vivo Studies : Mice injected with the compound experienced a notable reduction in tumor volume compared to control groups. The study highlighted the compound's potential as a therapeutic agent against colorectal cancer .

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Other CEU Derivatives

CEUs share the N-(2-chloroethyl)-N'-arylurea core but differ in aryl substituents, which critically influence potency and selectivity:

Compound Name Aryl Substituent IC₅₀ (Wild-Type Cells) Key Findings References
N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea 4-(methylthio)phenyl ~11.6 µM Alkylates β-tubulin at Cys239; disrupts microtubules in MDA-MB-231 cells
4-tert-butyl-CEU (4-tBCEU) 4-tert-butylphenyl 11.6 µM Resistant CHO-VV 3-2 cells (mutated tubulin) show IC₅₀ = 21.3 µM
4-sec-butyl-CEU (sBCEU) 4-sec-butylphenyl 13.8 µM Similar microtubule disruption but lower cytotoxicity than 4-tBCEU
4-isopropyl-CEU 4-isopropylphenyl 15.2 µM Moderate activity; structural bulkiness reduces binding efficiency

Key Trends :

  • Bulky substituents (e.g., tert-butyl) enhance tubulin binding but may reduce cellular permeability.
  • Methylthio groups improve solubility and metabolic stability compared to alkyl chains .

CEU Analogs with Modified Bridges

Replacing the urea bridge or aryl group with bioisosteres significantly alters activity:

Compound Class Structural Modification IC₅₀ Range Key Findings References
Styryl-CEU (e.g., 5d-g) Styryl bridge mimicking combretastatin 1–10 µM Retains microtubule depolymerization but lower potency than parent CEUs
PIB-SOs (6) Sulfonate bridge + imidazolidin-2-one 1–10 nM Nanomolar potency; mimics tropolone moiety of colchicine
PIB-SAs (7) Sulfonamide bridge + imidazolidin-2-one 1–10 nM High efficacy in CAM assay; low embryonic toxicity

Key Insights :

  • Imidazolidin-2-one (IMZ) groups in PIB-SOs/PIB-SAs act as bioisosteres for colchicine’s trimethoxyphenyl (TMP) moiety, enhancing tubulin binding .
  • Sulfonate/sulfonamide bridges improve solubility and pharmacokinetics compared to CEUs .

Comparison with Haloethylnitrosoureas

While haloethylnitrosoureas (e.g., BCNU, CCNU) also contain 2-chloroethyl groups, they target DNA rather than tubulin:

Compound Name Structure Target Key Mechanism Clinical Use References
Carmustine (BCNU) Bis(2-chloroethyl) nitrosourea DNA Crosslinks DNA strands via guanine alkylation Glioblastoma, lymphoma
Lomustine (CCNU) Cyclohexyl + 2-chloroethyl groups DNA Forms interstrand crosslinks Brain tumors
This compound Urea-based CEU β-tubulin Alkylates Cys239; no DNA modification Preclinical research

Key Differences :

  • Nitrosoureas require metabolic activation, whereas CEUs directly alkylate tubulin .

Urea-Based Pesticides and Pharmaceuticals

Structurally related urea derivatives with divergent applications:

Compound Name Structure Application Key Feature References
Fluometuron N,N-dimethyl-N'-(3-trifluoromethylphenyl)urea Herbicide Inhibits photosynthesis in weeds
Isoproturon N,N-dimethyl-N'-(4-isopropylphenyl)urea Herbicide Blocks electron transport in plants
This compound CEU backbone Anticancer research Microtubule disruption

Key Insight :

  • Pesticidal ureas lack the 2-chloroethyl group, emphasizing the importance of this moiety for tubulin targeting .

Biological Activity

N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea, also known by its CAS number 13908-50-4, is a synthetic compound notable for its potential biological activities, particularly in the realm of cancer therapeutics. This article provides an in-depth examination of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₃ClN₂OS, with a molecular weight of approximately 220.73 g/mol. Its structure features a chloroethyl group and a methylthio-substituted phenyl moiety attached to a urea backbone. The presence of these functional groups is crucial for its biological activity, particularly in targeting cellular processes related to cancer.

This compound exhibits significant antitumor activity through several mechanisms:

  • Binding to Beta-Tubulin : The compound binds to the colchicine-binding site on beta-tubulin, disrupting microtubule dynamics which leads to cell cycle arrest in the G₂/M phase. This mechanism is characteristic of antimitotic agents and is similar to that of combretastatin A-4, a well-known antitumor agent .
  • Covalent Interaction : The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially inducing cytotoxic effects. This property allows it to interact with various nucleophiles, leading to the formation of new derivatives that may enhance its biological efficacy.

Biological Activity and Efficacy

Research has demonstrated that this compound inhibits cell growth in various human tumor cell lines at micromolar concentrations. Notable studies include:

  • Cell Growth Inhibition : A series of derivatives based on this compound were synthesized and tested for their ability to inhibit cell growth across four human tumor cell lines. Results indicated effective inhibition at micromolar levels, confirming its potential as an antitumor agent .
  • Flow Cytometry Analysis : Flow cytometric analysis confirmed that these compounds act as antimitotics, effectively arresting the cell cycle in the G₂/M phase. This was further validated through SDS-PAGE and competition assays which demonstrated covalent binding to beta-tubulin .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to other related compounds:

CompoundStructure FeaturesBiological Activity
This compoundChloroethyl + Methylthio groupsAntitumor (G₂/M arrest)
Combretastatin A-4Natural product with phenolic structurePotent antitumor
N-(2-Chloroethyl)-N'-phenylureaSimilar urea structureAntitumor
VincristineAlkaloid with distinct structureMicrotubule destabilizer

This comparison highlights the unique combination of substituents in this compound that enhances its binding affinity and biological efficacy compared to other similar compounds.

Case Studies and Research Findings

  • In Vivo Studies : In studies involving CT-26 colon carcinoma cells, N-(4-iodophenyl)-N'-(2-chloroethyl)urea (an analog) showed significant tumor growth inhibition when administered intraperitoneally. The biodistribution studies indicated effective accumulation within tumor tissues, correlating with enhanced therapeutic effects .
  • Synthesis and Structure-Activity Relationship (SAR) : Research has focused on synthesizing various analogs to explore their structure-activity relationships. Notably, some derivatives exhibited even greater antitumor activity than the parent compound, suggesting pathways for further drug development .

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